molecular formula C21H27F2N5O4S B10932098 1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10932098
M. Wt: 483.5 g/mol
InChI Key: LHRCBKPMCCRKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes difluoromethyl, dimethoxyphenethyl, and pyrazole sulfonamide groups

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Oxidation: The starting material, such as propargyl alcohol, undergoes oxidation to form the corresponding aldehyde or carboxylic acid.

    Esterification: The aldehyde or carboxylic acid is then esterified to form an ester intermediate.

    Addition Reaction: The ester intermediate undergoes addition reactions with appropriate reagents to introduce the difluoromethyl and pyrazole groups.

    Methylation: The intermediate is methylated to introduce the methyl groups at specific positions.

    Hydrolysis: The final step involves hydrolysis to obtain the target compound with high purity and yield

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(DIFLUOROMETHYL)-N~4~-(3,4-DIMETHOXYPHENETHYL)-3,5-DIMETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE include:

Properties

Molecular Formula

C21H27F2N5O4S

Molecular Weight

483.5 g/mol

IUPAC Name

1-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C21H27F2N5O4S/c1-14-20(15(2)28(25-14)21(22)23)33(29,30)27(13-17-11-24-26(3)12-17)9-8-16-6-7-18(31-4)19(10-16)32-5/h6-7,10-12,21H,8-9,13H2,1-5H3

InChI Key

LHRCBKPMCCRKQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C

Origin of Product

United States

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